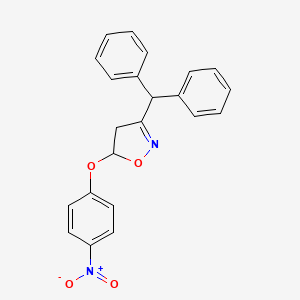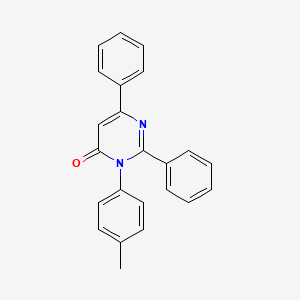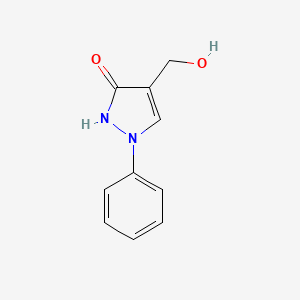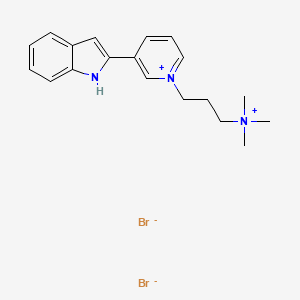
3-Indol-2-yl-1-(3-(trimethylammonio)propyl)pyridinium dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is a complex organic compound that features both indole and pyridinium moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide typically involves a multi-step process:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Quaternization of Pyridine: The pyridine ring is quaternized by reacting it with an alkyl halide, such as 3-bromopropyltrimethylammonium bromide, under basic conditions to form the pyridinium salt.
Coupling Reaction: The final step involves coupling the indole moiety with the quaternized pyridinium salt under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The pyridinium ring can be reduced to a pyridine ring using reducing agents like sodium borohydride.
Substitution: Both the indole and pyridinium rings can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, elevated temperatures.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted indole or pyridinium derivatives.
Aplicaciones Científicas De Investigación
3-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Potential use in the development of advanced materials, such as conductive polymers or sensors.
Mecanismo De Acción
The mechanism of action of 3-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide depends on its specific application:
Biological Interactions: It may interact with proteins or nucleic acids, affecting their function.
Therapeutic Effects: It may inhibit specific enzymes or receptors, leading to its therapeutic effects.
Material Properties: Its unique structure may impart specific electronic or optical properties to materials.
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-Indol-2-yl)-1-(3-(dimethylamino)propyl)pyridin-1-ium bromide: Similar structure but with a dimethylamino group instead of a trimethylammonio group.
3-(1H-Indol-2-yl)-1-(3-(ethylammonio)propyl)pyridin-1-ium bromide: Similar structure but with an ethylammonio group instead of a trimethylammonio group.
Uniqueness
3-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is unique due to its specific combination of indole and pyridinium moieties, which may impart distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
21199-46-2 |
|---|---|
Fórmula molecular |
C19H25Br2N3 |
Peso molecular |
455.2 g/mol |
Nombre IUPAC |
3-[3-(1H-indol-2-yl)pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C19H25N3.2BrH/c1-22(2,3)13-7-12-21-11-6-9-17(15-21)19-14-16-8-4-5-10-18(16)20-19;;/h4-6,8-11,14-15,20H,7,12-13H2,1-3H3;2*1H/q+2;;/p-2 |
Clave InChI |
KIKJXWYDHGRXIN-UHFFFAOYSA-L |
SMILES canónico |
C[N+](C)(C)CCC[N+]1=CC=CC(=C1)C2=CC3=CC=CC=C3N2.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Formamide, N-[(3-methyl-3-oxetanyl)methyl]-](/img/structure/B12917868.png)
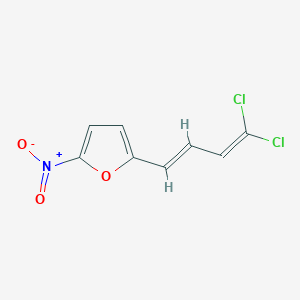
![5-Amino-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12917883.png)
![5-Amino-2-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12917896.png)
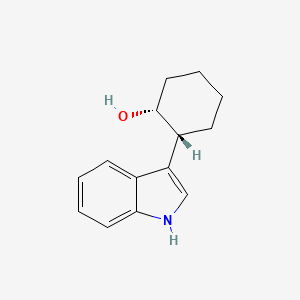
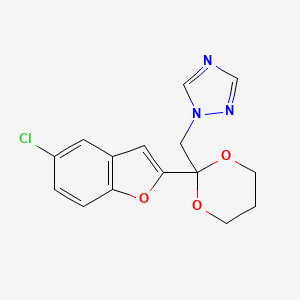
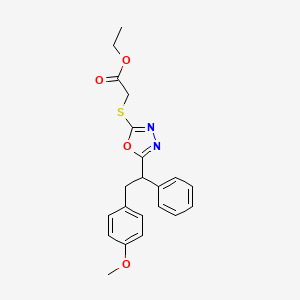

![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-difluorophenyl)-N-methyl-](/img/structure/B12917944.png)
![9-(8,8-Dimethyl-1,7,9-trioxaspiro[4.5]decan-3-yl)-9H-purin-6-amine](/img/structure/B12917950.png)
